2,6-Difluorobenzoyl isocyanate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

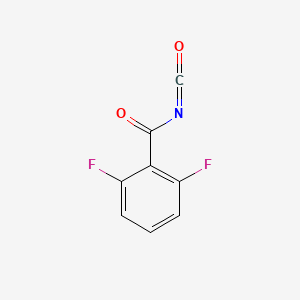

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-difluorobenzoyl isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJSABISRHPRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369867 | |

| Record name | 2,6-difluorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60731-73-9 | |

| Record name | 2,6-Difluorobenzoyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60731-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-difluorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenecarboxisocyanato, 2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Difluorobenzoyl isocyanate CAS number

An In-Depth Technical Guide to 2,6-Difluorobenzoyl Isocyanate (CAS No. 60731-73-9)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 60731-73-9), a pivotal reagent in modern organic synthesis. This document delves into its fundamental physicochemical properties, established synthetic methodologies, and the mechanistic principles governing its reactivity. Emphasis is placed on its strategic applications, particularly as a critical intermediate in the development of agrochemicals and pharmaceuticals. Furthermore, this guide outlines detailed experimental protocols and essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting. By synthesizing technical data with practical insights, this whitepaper serves as an essential resource for researchers leveraging this versatile chemical building block.

Core Chemical Identity

This compound, registered under CAS (Chemical Abstracts Service) number 60731-73-9 , is an aromatic acyl isocyanate.[1][2] Its structure is characterized by a benzoyl group substituted with two fluorine atoms at the ortho positions, and a highly reactive isocyanate functional group (-N=C=O).[1] This unique combination of a difluorinated aromatic ring and an isocyanate moiety makes it a valuable intermediate in synthetic chemistry. The strong electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack.[3] This heightened reactivity is the cornerstone of its utility in creating complex organic molecules.[3]

Key Identifiers:

-

IUPAC Name: this compound[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. While often described as a white crystalline solid, it can also present as an oily liquid.[1][2][6] It is soluble in common organic solvents like toluene and xylene but decomposes in the presence of water.[1][6]

| Property | Value | Source(s) |

| CAS Number | 60731-73-9 | [1][2][3][4][5] |

| Appearance | White Crystalline Solid / Oily Liquid | [1][2][4][6] |

| Melting Point | 140-143.3 °C | [2][4][5][6] |

| Boiling Point | 66 °C @ 0.2 mmHg | [2][5][6] |

| Density | ~1.32 - 1.47 g/cm³ (estimate) | [3][6] |

| Flash Point | 81.5 °C | [2][6] |

| Refractive Index | ~1.511 | [2][3][6] |

| Vapor Pressure | 0.137 mmHg @ 25°C | [2][6] |

| Storage Conditions | Freezer (below -20°C), under inert atmosphere | [2][6][7] |

Synthesis and Manufacturing Insights

The primary and most referenced method for synthesizing this compound involves the reaction of 2,6-difluorobenzamide with oxalyl chloride.[1][6][8] This method is effective for lab-scale synthesis. The causality behind this choice of reagents lies in the ability of oxalyl chloride to act as a dehydrating and activating agent, converting the amide into the highly reactive isocyanate. The reaction proceeds with the liberation of gaseous byproducts (HCl and CO), which helps to drive the reaction to completion.[8]

Alternative methods have been developed for industrial-scale production, some aiming to avoid costly reagents like oxalyl chloride.[9] One such patented method involves the continuous reaction of 2,6-difluorobenzamide with triphosgene.[9] Another approach involves reacting 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate.[3]

Caption: Synthesis of this compound.

Protocol 3.1: Laboratory Synthesis from 2,6-Difluorobenzamide

This protocol is adapted from established laboratory procedures.[8]

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 31.4 g (0.20 mol) of 2,6-difluorobenzamide in 250 mL of anhydrous toluene.[8]

-

Reagent Addition: Under a gentle stream of nitrogen, add 28.0 g (0.22 mol) of oxalyl chloride dropwise to the stirred solution at room temperature.[8] Gas evolution (HCl, CO) will be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 5 hours.[8] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: Cool the reaction mixture to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.[8]

-

Purification: The crude residue is then purified by vacuum distillation (boiling point: 66 °C at 0.2 mmHg) to yield the final product.[2][5][6][8]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). The ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which further polarizes the N=C bond and increases the partial positive charge on the carbon, making it a prime target for nucleophiles.[3]

The most common reaction pathway is nucleophilic addition .[3] Compounds with active hydrogen atoms, such as amines, alcohols, and water, readily attack the isocyanate carbon.

-

Reaction with Amines: Primary and secondary amines react to form N,N'-disubstituted ureas. This is a fundamental reaction for producing many biologically active molecules.[3]

-

Reaction with Alcohols: Alcohols react to form carbamates.

-

Reaction with Water: The compound decomposes in water, first forming an unstable carbamic acid, which then decarboxylates to yield 2,6-difluorobenzamide. This highlights the need for anhydrous conditions during reactions.[6]

Caption: General Mechanism of Nucleophilic Addition.

Applications in Agrochemical and Pharmaceutical Synthesis

This compound is a cornerstone intermediate, particularly in the agrochemical industry for the synthesis of benzoylurea insecticides.[1][6][9] These compounds act as insect growth regulators by inhibiting chitin synthesis, a critical component of the insect exoskeleton.

Notable Insecticides Synthesized using DFBI:

In the pharmaceutical and chemical research sectors, DFBI serves as a versatile reagent for introducing the 2,6-difluorobenzoyl moiety into molecules.[1] This can alter a compound's properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in drug discovery and the development of novel compounds and specialty polymers.[1][3]

Safety, Handling, and Storage

Due to its reactivity and toxicity, strict safety protocols must be followed when handling this compound.

Hazard Identification:

-

Toxicity: Harmful by inhalation, in contact with skin, and if swallowed.[1][6][7]

-

Irritation: Causes irritation to the eyes, respiratory system, and skin.[1][6][7] It is a lachrymator (induces tears).[7]

-

Sensitization: May cause skin sensitization, leading to an allergic reaction upon re-exposure.[7] Chronic exposure may lead to sensitization of the respiratory tract.[7][10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[7][10]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If airborne concentrations are high, a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be used.[7][10]

Handling and Storage:

-

Handling: Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.[7][11] Keep the container tightly closed when not in use.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10][11] For long-term stability, it is recommended to store in a freezer at temperatures below -20°C.[2][4][6][7] Store away from incompatible substances such as water, strong acids, strong bases, alcohols, and strong oxidizing agents.[7][12]

Experimental Protocols

Protocol 7.1: Synthesis of N-(2,6-Difluorobenzoyl)-N'-(pyrimidin-2-yl)urea

This protocol demonstrates a typical application of this compound in the synthesis of a substituted urea, a common scaffold in bioactive molecules.[1]

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 60731-73-9 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound/DFBI [beijingyuji.com]

- 6. chembk.com [chembk.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. prepchem.com [prepchem.com]

- 9. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound | CAS#:60731-73-9 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

2,6-Difluorobenzoyl isocyanate molecular structure and formula

An In-depth Technical Guide to 2,6-Difluorobenzoyl Isocyanate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis. It details the compound's molecular architecture, physicochemical characteristics, synthesis protocols, and core applications, with a particular focus on its role in the development of agrochemicals and pharmaceuticals. The information is structured to provide both foundational knowledge and actionable, field-proven insights for laboratory professionals.

Section 1: Chemical Identity and Molecular Architecture

This compound is a highly reactive organic compound valued for its utility as a fluorinated building block in chemical synthesis.[1] Its reactivity is primarily dictated by the electrophilic isocyanate group and the electronic effects of the difluorinated benzene ring.

Molecular Formula: C₈H₃F₂NO₂[2][3]

Molecular Weight: 183.11 g/mol [2][3]

IUPAC Name: this compound[3]

The structure consists of a central benzene ring substituted at the 1, 2, and 6 positions. A carbonyl isocyanate group (-C(=O)N=C=O) is attached at position 1, and fluorine atoms are located at positions 2 and 6. The two ortho-positioned fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly increases the electrophilicity of the isocyanate's carbonyl carbon.[1] This heightened reactivity is fundamental to its synthetic applications, particularly in nucleophilic addition reactions.[1]

Caption: Molecular Structure of this compound.

Section 2: Physicochemical & Spectroscopic Profile

The compound is typically a white crystalline solid or oily liquid under standard conditions.[2][4][5] It is soluble in organic solvents like toluene and xylene but decomposes in the presence of water.[4][5] Due to its reactivity and sensitivity to heat, it requires storage in a freezer at temperatures below -20°C.[2][5][6]

| Property | Value | Source(s) |

| Appearance | White Crystalline Solid | [2][7] |

| Melting Point | 140-143.3 °C | [2][5][8] |

| Boiling Point | 66 °C @ 0.2 mmHg | [1][2][5] |

| Density (estimate) | ~1.32 - 1.47 g/cm³ | [1][2] |

| Flash Point | 81.5 °C | [2][5] |

| Refractive Index | ~1.511 | [1][2] |

| Vapor Pressure | 0.137 mmHg @ 25°C | [2][5] |

| Storage Conditions | Freezer (-20°C) | [2][5][7] |

Section 3: Synthesis and Mechanistic Rationale

The preparation of this compound is most commonly achieved through the reaction of 2,6-difluorobenzamide with oxalyl chloride.[4][5][9] This method is effective for laboratory-scale synthesis. Alternative industrial methods may use reagents like triphosgene in continuous flow systems for improved safety and yield.[1][10]

Protocol: Synthesis from 2,6-Difluorobenzamide and Oxalyl Chloride

This protocol is adapted from established laboratory procedures.[9] The core of this reaction is the conversion of the amide functional group into a highly reactive isocyanate.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorobenzamide (1.0 eq) in an anhydrous aprotic solvent such as toluene.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of both the oxalyl chloride reactant and the isocyanate product. Toluene is a suitable solvent due to its high boiling point and inertness to the reagents.

-

-

Reaction Initiation: Add oxalyl chloride (1.1 eq) dropwise to the stirred solution at room temperature.

-

Causality: A slight excess of oxalyl chloride ensures the complete conversion of the amide. Dropwise addition is necessary to control the initial exothermic reaction and the rate of gas evolution (HCl and CO).

-

-

Reaction Progression: After the addition is complete, heat the mixture to reflux (approximately 110°C for toluene) for several hours (typically 3-5 hours).

-

Causality: The elevated temperature is required to drive the reaction to completion. The progress can be monitored by the cessation of gas evolution. The reaction proceeds via the formation of an intermediate acyl chloride, which then undergoes rearrangement to form the isocyanate, liberating carbon monoxide and hydrogen chloride gas.

-

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

Causality: Removal of the solvent under vacuum leaves the crude product.

-

-

Final Purification: Purify the remaining residue by vacuum distillation to yield the final product.[9]

-

Causality: Vacuum distillation is essential as the compound has a high boiling point and may be sensitive to decomposition at atmospheric pressure. This step separates the desired isocyanate from non-volatile impurities.

-

Caption: Workflow for the synthesis of this compound.

Section 4: Core Applications in Agrochemical Synthesis

A primary and economically significant application of this compound is its role as a key intermediate in the synthesis of benzoylurea insecticides.[5][8] These compounds, including commercial pesticides like lufenuron, hexaflumuron, and diflubenzuron, function as potent insect growth regulators.[4][10]

Mechanism of Action: Benzoylurea insecticides act by inhibiting the synthesis of chitin, a crucial polymer that forms the insect exoskeleton.[1][10][11] By disrupting this process, the insecticides interfere with the molting cycle, particularly in larval stages, leading to mortality. This specific mode of action provides a degree of selectivity, as vertebrates do not synthesize chitin.[11]

The synthesis of these insecticides involves a nucleophilic addition reaction where the highly electrophilic isocyanate group of this compound reacts with the amino group of a substituted aniline.[1][12] This reaction forms the stable urea linkage that is characteristic of this class of compounds.[12][13]

Caption: Role of this compound in insecticide synthesis.

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is classified as harmful if swallowed, inhaled, or absorbed through the skin.[5][6] It is also a potent irritant to the eyes, respiratory system, and skin.[5][6][14]

Key Hazards:

-

Toxicity: Harmful by all major routes of exposure (inhalation, ingestion, dermal contact).[5][15]

-

Irritation: Causes severe irritation to eyes, skin, and mucous membranes.[6][14] It is a lachrymator, meaning it can induce tearing.[6][15]

-

Sensitization: May cause allergic skin reactions and respiratory sensitization upon repeated exposure.[6][14] Exposure can lead to asthma-like symptoms, which may be delayed.[6]

-

Reactivity: Reacts with water, alcohols, acids, bases, and strong oxidizing agents.[4][16]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: All handling must be conducted in a well-ventilated chemical fume hood.[6][14]

-

Eye Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6][14]

-

For long-term stability, storage in a freezer at or below -20°C is required.[2][5][6]

Emergency Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, seeking prompt medical attention.[6][14]

-

Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water. Seek medical attention.[14]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical help.[14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Section 6: References

-

LookChem. (n.d.). Cas 60731-73-9, this compound. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). This compound | 60731-73-9. Retrieved from --INVALID-LINK--

-

Guidechem. (n.d.). This compound 60731-73-9 wiki. Retrieved from --INVALID-LINK--

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from --INVALID-LINK--

-

Fluorine Chemical. (n.d.). This compound/DFBI. Retrieved from --INVALID-LINK--

-

ChemBK. (2024). This compound. Retrieved from --INVALID-LINK--

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from --INVALID-LINK--

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from --INVALID-LINK--

-

Alfa Chemistry. (n.d.). CAS 60731-73-9 this compound. Retrieved from --INVALID-LINK--

-

FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 60731-73-9. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2021). SAFETY DATA SHEET - this compound. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

-

ChemicalBook. (2023). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Lufenuron Synthesis: A Look into the Chemical Production of a Key Insecticide. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). US4564639A - N-(2,6-Difluorobenzoyl-N-'-(2-fluoro-4-halophenyl)urea. Retrieved from --INVALID-LINK--

-

Semantic Scholar. (1992). New approach to the synthesis of this compound and its use in the preparation of N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas. Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals. Retrieved from --INVALID-LINK--

-

Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from --INVALID-LINK--

-

Chemsrc. (2025). This compound | CAS#:60731-73-9. Retrieved from --INVALID-LINK--

-

Pharma Innovation. (n.d.). CAS 60731-73-9 this compound. Retrieved from --INVALID-LINK--

References

- 1. This compound | 60731-73-9 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C8H3F2NO2 | CID 2733369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. echemi.com [echemi.com]

- 8. This compound/DFBI [beijingyuji.com]

- 9. prepchem.com [prepchem.com]

- 10. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. US4564639A - N-(2,6-Difluorobenzoyl-N-'-(2-fluoro-4-halophenyl)urea - Google Patents [patents.google.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. This compound | CAS#:60731-73-9 | Chemsrc [chemsrc.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2,6-Difluorobenzoyl Isocyanate from 2,6-Difluorobenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzoyl isocyanate stands as a pivotal intermediate in the synthesis of a multitude of high-value compounds, particularly within the agrochemical and pharmaceutical sectors. Its structure, featuring a reactive isocyanate group and an electron-deficient benzoyl ring, makes it an essential building block for creating complex molecules, most notably benzoylurea insecticides.[1][2] The presence of two fluorine atoms at the ortho positions significantly enhances the electrophilicity of the isocyanate carbon, influencing its reactivity and the biological properties of its derivatives.[3] This guide provides an in-depth exploration of the predominant synthetic route from 2,6-difluorobenzamide, focusing on the widely adopted oxalyl chloride method. It offers a detailed mechanistic rationale, a step-by-step experimental protocol, safety considerations, and an overview of alternative methodologies, designed to equip researchers with the knowledge for a safe and efficient synthesis.

Introduction: The Strategic Importance of a Fluorinated Intermediate

In the landscape of fine chemical synthesis, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological profiles, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[3] this compound is a prime example of such a strategic intermediate.

Its primary application lies in the production of benzoylurea insecticides, including commercial successes like hexaflumuron and diflubenzuron.[1][2] These compounds function by inhibiting chitin biosynthesis in insects, a mechanism distinct from traditional neurotoxic insecticides.[1] The 2,6-difluorobenzoyl moiety is critical to their mode of action. The high reactivity of the isocyanate functional group (-N=C=O) allows for straightforward nucleophilic addition reactions, typically with anilines, to form the final urea linkage.[3][4] This guide focuses on the practical conversion of the readily available 2,6-difluorobenzamide to this versatile isocyanate.

Synthetic Pathways: From Amide to Isocyanate

While several methods exist for the synthesis of isocyanates, the conversion from a primary amide is a direct and common approach.[5] For the synthesis of this compound, the reaction of 2,6-difluorobenzamide with a dehydrating/activating agent is the most prevalent strategy.

The Oxalyl Chloride Method

The reaction between 2,6-difluorobenzamide and oxalyl chloride is a reliable and high-yielding laboratory method.[2][6] Oxalyl chloride serves as an efficient activating agent that facilitates the elimination of water, converting the amide functional group into the isocyanate. The reaction is driven to completion by the formation of volatile byproducts—hydrogen chloride (HCl) and carbon monoxide (CO)—which are easily removed from the reaction mixture.[6]

Alternative Phosgene-Free & Industrial Methods

Growing safety and environmental concerns have driven the development of phosgene-free synthetic routes.[5] While this guide focuses on the oxalyl chloride method, it is important to note other viable pathways:

-

Triphosgene Method: On an industrial scale, triphosgene (a safer, solid alternative to phosgene gas) is often used in continuous flow reactors. This method is highly efficient and minimizes pollution but requires specialized equipment.[1][3]

-

Cyanate Method: An alternative route involves the reaction of 2,6-difluorobenzoyl chloride with a cyanate salt, such as sodium cyanate, in the presence of a Lewis acid catalyst. This pathway can achieve high purity and yield.[3][7]

The choice of method often depends on the scale of the synthesis, cost of reagents, and available equipment. For laboratory-scale research and development, the oxalyl chloride method remains a practical and accessible choice.

Reaction Mechanism: The Role of Oxalyl Chloride

The conversion of 2,6-difluorobenzamide to its corresponding isocyanate using oxalyl chloride proceeds through a well-understood mechanism. The process is initiated by the nucleophilic attack of the amide oxygen onto one of the electrophilic carbonyl carbons of oxalyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of gaseous byproducts drives the reaction forward.

Caption: Proposed mechanism for isocyanate formation.

The amide acts as a nucleophile, attacking the oxalyl chloride. The resulting intermediate is unstable and undergoes fragmentation, releasing hydrogen chloride, carbon monoxide, and carbon dioxide, to yield the final isocyanate product.

Detailed Experimental Protocol: Laboratory Synthesis

This section provides a self-validating, step-by-step protocol for the synthesis of this compound from 2,6-difluorobenzamide using oxalyl chloride.

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. All reagents are hazardous. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8][9][10]

Reagents and Equipment

-

Reagents:

-

2,6-Difluorobenzamide

-

Oxalyl chloride

-

Anhydrous Toluene (or 1,2-dichloroethane)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a gas outlet to a scrubber (e.g., sodium hydroxide solution)

-

Dropping funnel

-

Magnetic stirrer and heat source (heating mantle)

-

Distillation apparatus for vacuum distillation

-

Inert atmosphere setup (Nitrogen or Argon)

-

Synthetic Procedure

Caption: Experimental workflow for synthesis.

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen). The outlet of the condenser should be connected to a gas trap or scrubber containing a dilute sodium hydroxide solution to neutralize the acidic HCl gas produced.

-

Reagent Preparation: In the flask, dissolve 31.4 g (0.20 mol) of 2,6-difluorobenzamide in 250 ml of anhydrous toluene.[6]

-

Addition of Oxalyl Chloride: Slowly add 28.0 g (0.22 mol) of oxalyl chloride dropwise to the stirred solution at room temperature.[6] Gas evolution will be observed.

-

Reaction under Reflux: After the addition is complete, heat the solution to reflux and maintain this temperature for approximately five hours.[6] The reaction progress can be monitored by the cessation of gas evolution.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. The solvent is then carefully removed under reduced pressure using a rotary evaporator.[6]

-

Purification: The remaining crude product, an oily liquid, is purified by distillation under high vacuum to yield pure this compound.[2][6] The product should be stored in a sealed container at low temperatures (0-6 °C) to prevent decomposition.[2]

Data Summary: Comparative Synthesis Parameters

The following table summarizes typical parameters for the synthesis of this compound via different methods.

| Method | Starting Material | Key Reagents | Solvent | Conditions | Reported Yield | Reference |

| Oxalyl Chloride | 2,6-Difluorobenzamide | Oxalyl chloride | Toluene or 1,2-dichloroethane | Reflux (5 hours) | High | [6] |

| Triphosgene | 2,6-Difluorobenzamide | Triphosgene | Dry organic solvent | 70–100°C (Continuous Flow) | 98.6–98.9% | [1] |

| Sodium Cyanate | 2,6-Difluorobenzoyl chloride | Sodium cyanate, AlCl₃, p-TsOH | o-dichlorobenzene | 50-60°C (8 hours) | ~91.8% | [3][7] |

Critical Safety and Handling Considerations

The synthesis and handling of this compound and its precursors require strict adherence to safety protocols due to the high toxicity and reactivity of the chemicals involved.

-

Oxalyl Chloride: This reagent is highly corrosive, toxic if inhaled or swallowed, and reacts violently with water, releasing toxic gases.[9] It must be handled in a fume hood with appropriate PPE, and contact with moisture must be strictly avoided.[9]

-

Isocyanates: Isocyanates are potent respiratory and skin sensitizers.[10][11] Inhalation can lead to occupational asthma, and skin contact can cause severe irritation or allergic reactions.[10][11] Work areas must be well-ventilated, and engineering controls like fume hoods or ventilated enclosures are essential.[8][12] Full-face respirators may be necessary, especially when handling larger quantities or during purification.[10][11]

-

Waste Disposal: All chemical waste, including the contents of the scrubber, must be disposed of according to institutional and local hazardous waste regulations.

Conclusion

The synthesis of this compound from 2,6-difluorobenzamide via the oxalyl chloride method is a robust and well-established procedure for laboratory-scale production. The reaction is high-yielding and proceeds under manageable conditions, providing access to a highly valuable intermediate for the agrochemical and pharmaceutical industries. Understanding the reaction mechanism, adhering to a detailed experimental protocol, and prioritizing stringent safety measures are all critical for the successful and safe execution of this synthesis. While industrial-scale production may favor alternative methods like continuous flow phosgenation for economic and efficiency reasons, the oxalyl chloride route remains an indispensable tool for research and development professionals.

References

- 1. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 60731-73-9 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. lakeland.com [lakeland.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 11. cdph.ca.gov [cdph.ca.gov]

- 12. hse.gov.uk [hse.gov.uk]

reactivity and reaction mechanisms of 2,6-Difluorobenzoyl isocyanate

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 2,6-Difluorobenzoyl Isocyanate

Authored by: A Senior Application Scientist

Foreword

This compound (DFBI) stands as a cornerstone in modern synthetic chemistry, particularly within the realms of agrochemical and pharmaceutical development. Its unique structural and electronic properties, conferred by the ortho-difluoro substitution on the benzoyl ring, render it a highly reactive and versatile building block.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, reactivity, and mechanistic underpinnings of this pivotal intermediate. We will move beyond simple procedural outlines to explore the causality behind its reactivity, providing field-proven insights to empower your own research and development endeavors.

Core Characteristics and Electronic Profile

This compound is an organic compound featuring a benzoyl group substituted with two fluorine atoms at the ortho positions, attached to a highly reactive isocyanate (-N=C=O) functional group.[1] The significance of this specific substitution pattern cannot be overstated.

The Inductive Effect: The two fluorine atoms exert a powerful electron-withdrawing inductive effect.[2] This effect significantly increases the electrophilicity of the carbonyl carbon and, more importantly, the carbon atom of the isocyanate group. This heightened electrophilicity is the primary driver of DFBI's characteristic reactivity, making it an excellent substrate for nucleophilic attack.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60731-73-9 | [1][3] |

| Molecular Formula | C₈H₃F₂NO₂ | [1][3][4] |

| Molecular Weight | 183.11 g/mol | [3][4] |

| Appearance | White crystalline solid or oily liquid | [1][5] |

| Boiling Point | 66 °C at 0.2 mmHg | [5][6] |

| Solubility | Soluble in toluene, xylene; decomposes in water | [1][5][6] |

| Storage | Store in a freezer (-20°C), in a dry, tightly sealed container | [1][5][7] |

Synthesis of this compound: A Comparative Analysis

The synthesis of DFBI can be approached through several pathways, each with distinct advantages regarding reagent toxicity, cost, and scalability. The choice of method is often a critical decision based on laboratory capabilities and green chemistry principles.

Phosgene-Free Synthesis from 2,6-Difluorobenzoyl Chloride

This modern approach avoids the use of highly toxic phosgene or its surrogates, representing a greener and safer industrial method.[8][9] The core transformation involves the reaction of 2,6-difluorobenzoyl chloride with a cyanate salt, facilitated by a composite catalyst system.

Mechanism Insight: The catalyst, typically a combination of a Lewis acid (e.g., ZnCl₂, AlCl₃, SnCl₄) and an acid like p-toluenesulfonic acid, plays a crucial role.[9][10] The Lewis acid activates the benzoyl chloride, enhancing its electrophilicity. This facilitates the nucleophilic attack by the cyanate anion, leading to the displacement of the chloride and formation of the isocyanate.

Caption: Catalytic synthesis of DFBI from its corresponding benzoyl chloride.

Experimental Protocol: Catalytic Synthesis

This protocol is adapted from procedures utilizing a composite catalyst system.[4][9]

-

Reactor Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), combine sodium cyanate (1.3 eq.), aluminum trichloride (0.15 eq.), p-toluenesulfonic acid (0.1 eq. by weight relative to AlCl₃), and a high-boiling solvent like o-dichlorobenzene.[4]

-

Reagent Addition: Heat the mixture to 50-60 °C with stirring. Slowly add 2,6-difluorobenzoyl chloride (1.0 eq.) dropwise, maintaining the temperature.[4]

-

Reaction: After the addition is complete, maintain the reaction at 60 °C for approximately 8 hours to ensure completion.[4]

-

Isolation: Cool the reaction mixture. Remove the solvent by distillation under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.[4] A reported yield for this method is approximately 91.75%.[4]

Synthesis from 2,6-Difluorobenzamide

This is a common laboratory-scale synthesis method that relies on the reaction of an amide with oxalyl chloride.[1][5][11]

Mechanism Insight: 2,6-Difluorobenzamide reacts with oxalyl chloride. The reaction proceeds through an intermediate that subsequently eliminates hydrogen chloride and carbon monoxide to yield the desired isocyanate.

Caption: Synthesis of DFBI from 2,6-difluorobenzamide and oxalyl chloride.

Experimental Protocol: Amide Route

This protocol is based on a documented laboratory procedure.[11]

-

Reagent Preparation: Dissolve 2,6-difluorobenzamide (1.0 eq.) in a dry, inert solvent such as toluene in a flask equipped with a reflux condenser.

-

Addition: Add oxalyl chloride (1.1 eq.) dropwise to the solution while stirring.

-

Reaction: Once the addition is complete, heat the solution to reflux and maintain for several hours (e.g., 5 hours), during which hydrogen chloride and carbon monoxide gas evolve.[11]

-

Isolation & Purification: After cooling, the solvent is removed by distillation under reduced pressure. The remaining crude product is then purified by vacuum distillation to afford the final product.[11]

The Curtius Rearrangement: A General Pathway

While less common for the specific industrial production of DFBI, the Curtius rearrangement is a fundamental and powerful method for synthesizing isocyanates from carboxylic acids via an acyl azide intermediate.[12][13][14] The thermal decomposition of the acyl azide proceeds through a concerted mechanism, where the R-group migrates as nitrogen gas is expelled, to form the isocyanate with full retention of configuration.[15][16]

Core Reactivity and Reaction Mechanisms

The synthetic utility of DFBI is rooted in the predictable and efficient reactivity of its isocyanate group.

Nucleophilic Addition: The Dominant Pathway

Nucleophilic addition is the cornerstone of DFBI chemistry.[2] The highly electrophilic isocyanate carbon is readily attacked by nucleophiles containing active hydrogen atoms, such as amines, alcohols, and water.[2]

Reaction with Amines: Synthesis of Benzoylureas

This reaction is of paramount importance as it forms the basis for producing a major class of insecticides.[2] Primary or secondary amines react rapidly with DFBI to form stable N,N'-disubstituted ureas.[2]

Mechanism: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer to the isocyanate nitrogen, resulting in the final urea product.

Caption: Mechanism of urea formation via nucleophilic addition of an amine to DFBI.

This reaction is highly efficient. For example, the reaction of DFBI with pyrimidin-2-ylamine in toluene at room temperature proceeds to a 55% yield in just one hour.[1]

Reaction with Alcohols and Water

-

Alcohols: In the presence of an alcohol, DFBI undergoes nucleophilic addition to form carbamates (urethanes). This reaction is synthetically useful for creating protected amines.[13]

-

Water: DFBI readily reacts with water, which acts as a nucleophile.[1] This forms an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield 2,6-difluoroaniline and carbon dioxide. This reactivity underscores the critical need for anhydrous conditions when handling and reacting DFBI.[2][7]

Cycloaddition Reactions

While specific examples for DFBI are not prevalent in the introductory literature, the isocyanate functional group, particularly the C=N double bond, can participate as a 2π component in cycloaddition reactions.[17] In hetero-Diels-Alder reactions, for instance, an isocyanate can act as a dienophile, reacting with a 1,3-diene to form a six-membered heterocyclic ring. The high electrophilicity of DFBI would make it a potent dienophile in such [4+2] cycloadditions, a valuable consideration for advanced synthetic applications.[18]

Applications in Drug Development and Agrochemicals

DFBI is not merely a reactive molecule; it is a key intermediate that enables the synthesis of high-value commercial products.

Benzoylurea Insecticides

DFBI is an indispensable precursor for a wide range of benzoylurea insecticides, including commercial products like Hexaflumuron, Diflubenzuron, and Flufenoxuron.[1][5][6][19]

Mechanism of Action: These compounds act as potent insect growth regulators. They function by inhibiting the biosynthesis of chitin, a polymer essential for the formation of the insect exoskeleton.[2] By disrupting the molting process, these insecticides are highly effective against larval stages of various insect pests. Their specific mode of action, targeting a pathway absent in mammals, contributes to their favorable toxicological profile compared to traditional neurotoxic insecticides.[19]

Pharmaceutical and Materials Science Applications

The 2,6-difluorobenzoyl moiety is a valuable pharmacophore. Incorporating fluorine atoms into drug candidates can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity.[2] DFBI provides a direct and efficient route to introduce this beneficial group into a wide array of molecules.[1][2]

-

Pharmaceutical Intermediates: It is used to synthesize novel heterocyclic compounds with potential biological activity.[1][2]

-

Polymer Chemistry: DFBI can be reacted with monomers or polymer chains to introduce the 2,6-difluorobenzoyl group, imparting specific properties like thermal stability or altered solubility to the resulting specialty polymers.[1]

Safety and Handling

As a highly reactive chemical, proper handling of this compound is imperative.

-

Hazards: The compound is harmful if inhaled, swallowed, or in contact with skin.[1][5][20] It is irritating to the eyes, respiratory system, and skin.[1][5][20] Exposure can cause sensitization.[20]

-

Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][7]

-

Storage: Due to its reactivity with water, it must be stored in a tightly sealed container in a cool, dry place, often in a freezer, to prevent decomposition.[1][5][7] Incompatible materials include strong acids, strong bases, alcohols, and oxidizing agents.[7]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 60731-73-9 | Benchchem [benchchem.com]

- 3. This compound | C8H3F2NO2 | CID 2733369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. This compound/DFBI [beijingyuji.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. CN111004150B - Synthesis method of substituted benzoyl isocyanate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Curtius Rearrangement [organic-chemistry.org]

- 13. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Cycloaddition reactions of enoldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Safe Handling of 2,6-Difluorobenzoyl Isocyanate for Research and Development

This guide provides an in-depth analysis of the hazards and essential safety protocols for handling 2,6-Difluorobenzoyl isocyanate (DFBI). It is intended for researchers, scientists, and drug development professionals who utilize this highly reactive compound in their work. Beyond a simple recitation of safety data, this document elucidates the chemical principles underlying the hazards and the rationale for the recommended safety procedures, ensuring a culture of safety and scientific integrity in the laboratory.

Understanding the Inherent Reactivity and Hazard Profile of this compound

This compound (CAS No: 60731-73-9) is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the highly electrophilic isocyanate functional group (-N=C=O). The two fluorine atoms in the ortho positions of the benzoyl group create a strong electron-withdrawing effect, which significantly enhances the reactivity of the isocyanate carbon atom.[3] This heightened reactivity, while beneficial for chemical synthesis, is also the root of its significant physiological hazards.

The primary danger of DFBI lies in its vigorous and indiscriminate reactivity with nucleophiles, especially water and biological macromolecules like proteins. This reactivity makes it a potent irritant and sensitizer.

Key Hazards at a Glance:

-

Acute Toxicity: Harmful if inhaled, swallowed, or in contact with skin.[2][4][5] It can cause severe irritation to the eyes, skin, and respiratory system.[2][4][5][6]

-

Sensitization: A critical hazard of isocyanates is their ability to act as sensitizers.[4][6] Initial exposure may only cause mild irritation, but subsequent exposures, even at very low, previously non-irritating concentrations, can trigger a severe, delayed allergic reaction.[4] This can manifest as asthma-like symptoms, skin rashes (dermatitis), and in severe cases, fatal pulmonary edema.[4]

-

Organ Damage: Chronic or repeated exposure may lead to lung, liver, and kidney damage.[4]

-

Lachrymator: The compound is a lachrymator, meaning it will cause an increased flow of tears upon exposure.[4]

Quantitative Data and Physicochemical Properties

A clear understanding of the physical and chemical properties of DFBI is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 60731-73-9 | [7][8] |

| Molecular Formula | C₈H₃F₂NO₂ | [5][7] |

| Molecular Weight | 183.11 g/mol | [7][9] |

| Appearance | White crystalline solid | [5][9] |

| Melting Point | 140 - 143.3 °C | [5][7] |

| Boiling Point | 66 °C @ 0.2 mmHg | [2][7] |

| Reactivity | Decomposes in contact with water.[1][2] Incompatible with strong acids, strong bases, alcohols, and strong oxidizing agents.[5] |

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the significant inhalation and dermal hazards, a multi-layered approach to exposure control is mandatory. PPE should be considered the last line of defense, supplementing robust engineering controls.[10][11][12]

Engineering Controls: Your Primary Defense

-

Ventilation: All work with DFBI must be conducted in a certified chemical fume hood to keep airborne concentrations low.[6][7][8] The work area should be isolated from unprotected personnel.[13]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the material is being handled.[4][6][7]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must be based on a thorough risk assessment. For isocyanates, this means comprehensive protection against vapor, aerosol, and direct liquid contact.

-

Respiratory Protection: Due to the high risk of respiratory sensitization, respiratory protection is crucial. A full-face respirator with organic vapor cartridges is recommended over a half-face respirator to also provide eye protection.[12] For activities with a higher potential for aerosol generation, such as during spill cleanup, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.[11]

-

Eye and Face Protection: If a full-face respirator is not used, chemical safety goggles in conjunction with a face shield are essential.[10][14]

-

Skin Protection:

-

Gloves: Standard thin latex gloves are not suitable.[12] Chemical-resistant gloves such as nitrile, butyl rubber, or neoprene must be worn.[15] Ensure gloves are inspected before use and replaced immediately if contaminated or damaged.

-

Protective Clothing: A lab coat is the minimum requirement. For larger quantities or tasks with a splash hazard, disposable coveralls or suits that prevent skin contact are necessary.[10][14][15]

-

-

Footwear: Closed-toe shoes are mandatory. Contaminated shoes should be discarded.[4][6]

Caption: Figure 1: Pre-Handling Safety & PPE Workflow

Standard Operating Procedures: Handling and Storage

Adherence to strict protocols is essential for mitigating the risks associated with DFBI.

Handling

-

Always handle DFBI in a well-ventilated area, specifically within a chemical fume hood.[6][8]

-

Avoid contact with skin, eyes, and clothing.[4][7] Do not breathe dust or vapor.[6]

-

Use the smallest amount of material necessary for the experiment.

-

Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[13]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][7]

-

For long-term stability, deep freeze storage (below -20°C) is recommended.[4][7]

-

Store away from incompatible materials, which include:

-

Water/Moisture

-

Strong oxidizing agents

-

Strong acids and bases

-

Alcohols[5]

-

-

Store in a bunded area to contain potential spills.[11]

Emergency Protocols: Preparedness and Response

Rapid and correct response to an exposure or spill is critical. All personnel working with DFBI must be trained on these emergency procedures.

First Aid Measures

The onset of symptoms may be delayed for several hours post-exposure.[16]

-

Inhalation: Immediately move the affected person to fresh air.[4][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6][16]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6] Some sources suggest a polyglycol-based cleanser or corn oil may be more effective for removal.[16][17] Seek medical attention if irritation persists.[17]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[4][17][18] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4][6] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water to dilute the chemical.[4][6][17] Seek immediate medical attention.[16]

Spill and Leak Response

-

Immediate Actions: Evacuate and isolate the immediate area.[13][17] Alert colleagues and the laboratory supervisor.

-

Cleanup (Minor Spills): Only personnel trained and equipped with the proper PPE (including respiratory protection) should handle the cleanup.[17]

-

Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[17][18]

-

Prepare a decontamination solution. A common formulation is 5-10% sodium carbonate and 0.2-2% liquid detergent in water.[17]

-

Carefully apply the decontamination solution to the absorbed material, working from the outside in. Allow at least 10 minutes for the reaction to neutralize the isocyanate.[17]

-

Using non-sparking tools, collect the material into a suitable container. Do not seal the container immediately , as the decontamination reaction can generate carbon dioxide gas, leading to pressurization.[17][18]

-

Vent the container in a fume hood for 24-48 hours before sealing and labeling it for hazardous waste disposal.

-

Wipe the spill area with the decontamination solution, followed by water.

-

-

Large Spills: Evacuate the entire area and contact the institution's emergency response team immediately.[17][18]

Caption: Figure 2: Isocyanate Spill Response Procedure

Conclusion

This compound is a potent and versatile chemical intermediate whose safe use is predicated on a thorough understanding of its reactivity. By implementing robust engineering controls, mandating the correct use of comprehensive PPE, and adhering strictly to the handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate the associated risks. A proactive and educated approach to safety is paramount to protecting the health of laboratory personnel and ensuring the integrity of scientific research.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 60731-73-9 | Benchchem [benchchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound | CAS#:60731-73-9 | Chemsrc [chemsrc.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. Control measures guide - Canada.ca [canada.ca]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. lakeland.com [lakeland.com]

- 14. What PPE is required when working with isocyanates? [sysco-env.co.uk]

- 15. compositesone.com [compositesone.com]

- 16. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. Isocyanates – A family of chemicals [tc.canada.ca]

The Ortho-Difluoro Effect: Unpacking the Heightened Reactivity of 2,6-Difluorobenzoyl Isocyanate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzoyl isocyanate stands as a pivotal reagent in modern organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its utility is not merely incidental; it is a direct consequence of the deliberate placement of two fluorine atoms on the benzoyl ring, ortho to the isocyanate functional group. This technical guide delves into the core principles governing the reactivity of this molecule. We will dissect the profound electronic and steric influences of the vicinal fluorine atoms, elucidate the mechanistic pathways of its characteristic reactions, provide validated synthetic protocols, and explore its application in the synthesis of biologically active benzoylurea derivatives. This document is intended to serve as a comprehensive resource for researchers aiming to leverage the unique chemical properties of this compound in their synthetic endeavors.

Introduction: The Strategic Role of Fluorine in Molecular Design

The incorporation of fluorine into organic molecules is a cornerstone strategy in medicinal and agricultural chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can dramatically alter a molecule's physical, chemical, and biological profile.[1][2] These modifications often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1][2]

This compound (DFBI) is a prime exemplar of strategic fluorination. It is a versatile, fluorinated building block that provides a reliable method for introducing the 2,6-difluorobenzoyl moiety into more complex structures.[1] This guide will explore how the two ortho-fluorine atoms are not passive spectators but active participants that dictate the molecule's reactivity, making it a highly efficient electrophile for constructing a diverse range of chemical entities.[1][3]

The Core Principle: How Fluorine Atoms Amplify Reactivity

The heightened reactivity of the isocyanate group in this compound is primarily governed by the powerful electron-withdrawing inductive effect of the two ortho-fluorine atoms.[1]

The Inductive Effect: An Electrophilicity Supercharger

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing effect through the sigma bonds (a negative inductive effect, or -I effect). In DFBI, the two fluorine atoms are positioned ortho to the benzoyl group. Their combined -I effect pulls electron density away from the aromatic ring and, critically, from the carbonyl carbon of the isocyanate functional group (-N=C=O).[1]

This significant withdrawal of electron density renders the isocyanate's central carbon atom exceptionally electron-deficient (electrophilic).[1] Consequently, this carbon becomes a highly attractive target for nucleophilic attack, dramatically increasing the rate and efficiency of reactions with nucleophiles such as amines, alcohols, and hydrazides.[1]

Caption: Inductive withdrawal (-I) by ortho-fluorines enhances electrophilicity.

Steric Considerations

While electronic effects dominate, steric hindrance from the ortho-substituents can also influence reactivity. In some aromatic systems, bulky ortho groups can shield the reactive center. However, the small atomic radius of fluorine means that its steric impact is minimal compared to its powerful electronic influence. This combination of high electronic demand and low steric hindrance is a key factor in the exceptional utility of DFBI.

Synthesis of this compound

The most common and reliable laboratory and industrial synthesis of DFBI involves the reaction of 2,6-difluorobenzamide with oxalyl chloride.[3][4][5] This method is efficient and yields a high-purity product. An alternative approach utilizes triphosgene, which can be advantageous for cost reduction in large-scale production.[1][6]

Caption: General workflow for the synthesis of DFBI via the oxalyl chloride route.

Experimental Protocol: Synthesis from 2,6-Difluorobenzamide

This protocol is adapted from established laboratory procedures.[4]

Materials:

-

2,6-Difluorobenzamide (0.20 mol, 31.4 g)

-

Oxalyl Chloride (0.22 mol, 28.0 g)

-

Anhydrous Toluene (250 mL)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle and magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 31.4 g (0.20 mol) of 2,6-difluorobenzamide in 250 mL of anhydrous toluene.

-

Reagent Addition: Under stirring, add 28.0 g (0.22 mol) of oxalyl chloride dropwise to the solution at room temperature. The addition should be controlled to manage the evolution of hydrogen chloride and carbon monoxide gas (Note: Perform in a well-ventilated fume hood).

-

Reaction: Once the addition is complete, heat the solution to reflux and maintain for approximately five hours. The reaction progress can be monitored by observing the cessation of gas evolution.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene solvent using a rotary evaporator.

-

Product Purification: The crude product remaining after solvent removal is purified by distillation under a high vacuum to yield pure this compound.

Core Application: Synthesis of Benzoylurea Derivatives

The primary application of DFBI is in the synthesis of N,N'-disubstituted ureas, a class of compounds with significant biological activity.[1] The reaction involves a nucleophilic addition of a primary or secondary amine to the highly electrophilic isocyanate carbon.[1] This reaction is typically fast, high-yielding, and proceeds under mild conditions.[3][7]

These benzoylurea derivatives are the basis for a major class of insecticides that act as insect growth regulators by inhibiting chitin synthesis.[2][5][8] Examples include widely used agrochemicals like Hexaflumuron, Diflubenzuron, and Flufenoxuron.[3]

References

- 1. This compound | 60731-73-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. chembk.com [chembk.com]

- 6. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

- 7. EP0088343A2 - Urea derivatives, their production and use - Google Patents [patents.google.com]

- 8. This compound/DFBI [beijingyuji.com]

Methodological & Application

Application Notes & Protocols: 2,6-Difluorobenzoyl Isocyanate in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2,6-difluorobenzoyl isocyanate (DFBI), a pivotal reagent in contemporary organic synthesis. We will dissect its synthesis, physicochemical properties, and mechanistic behavior, with a primary focus on its application in the construction of high-value compounds such as benzoylurea insecticides and other pharmacologically relevant scaffolds. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Importance of this compound (DFBI)

This compound (CAS No: 60731-73-9; Molecular Formula: C₈H₃F₂NO₂) is a highly versatile and reactive building block in organic synthesis.[1][2] Its utility stems from the unique interplay between its two key structural features: the isocyanate functional group (-N=C=O) and the 2,6-difluorinated phenyl ring.

The isocyanate group is inherently electrophilic and readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, including amines, alcohols, and even water.[3][4] The strategic placement of two fluorine atoms at the ortho positions of the benzoyl group creates a powerful electron-withdrawing inductive effect. This effect significantly enhances the electrophilicity of the isocyanate's central carbon atom, making DFBI exceptionally reactive towards nucleophiles.[3] This heightened reactivity allows for efficient bond formation, often under mild conditions.

Furthermore, the incorporation of the 2,6-difluorobenzoyl moiety is a well-established strategy in medicinal and agrochemical chemistry to improve a molecule's metabolic stability, binding affinity, and overall biological efficacy.[5] Consequently, DFBI serves as an indispensable intermediate for synthesizing a broad spectrum of benzoylurea insecticides, including widely used agents like Hexaflumuron, Diflubenzuron, and Flufenoxuron.[6][7]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 60731-73-9 | [8] |

| Molecular Formula | C₈H₃F₂NO₂ | [1] |

| Molecular Weight | 183.11 g/mol | [1] |

| Appearance | White crystalline solid or oily liquid | [8][7] |

| Boiling Point | 66 °C @ 0.2 mmHg | [1] |

| Solubility | Soluble in toluene, xylene; decomposes in water | [8][7] |

| Storage | Store in a tightly sealed container, deep freeze (-20°C) | [1][9] |

Synthesis of this compound

Several synthetic routes to DFBI have been established. The most common and industrially relevant method involves the reaction of 2,6-difluorobenzamide with a dehydrating agent like oxalyl chloride.[7][10] This method is efficient and yields the desired isocyanate in high purity. An alternative approach utilizes the reaction of 2,6-difluorobenzoyl chloride with an isocyanate source, such as trimethylsilyl isocyanate or sodium cyanate.[11][12]

Caption: Workflow for the synthesis of DFBI from 2,6-difluorobenzamide.

Protocol 2.1: Synthesis of DFBI via the Oxalyl Chloride Route

This protocol is based on a well-established laboratory procedure.[10] The causality behind this choice of reagents lies in the high reactivity of oxalyl chloride, which readily converts the amide into the isocyanate, releasing gaseous byproducts (HCl and CO) that are easily removed from the reaction mixture, driving the equilibrium towards the product.

Materials:

-

2,6-Difluorobenzamide (1.0 eq)

-

Oxalyl chloride (1.1 eq)

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser and gas outlet (to vent HCl and CO safely)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorobenzamide (0.20 mol, 31.4 g) in anhydrous toluene (250 ml).

-

Reagent Addition: While stirring, add oxalyl chloride (0.22 mol, 28.0 g) dropwise to the solution at room temperature. The addition should be controlled to manage the initial evolution of gas.

-

Reaction: Once the addition is complete, heat the solution to reflux and maintain for approximately 5 hours. During this time, hydrogen chloride and carbon monoxide gas will be liberated. The reaction progress can be monitored by IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanate -N=C=O stretch at ~2250 cm⁻¹).

-

Workup & Purification: After cooling the reaction mixture to room temperature, remove the toluene solvent under reduced pressure (rotary evaporation).

-

The crude product remaining is then purified by distillation under high vacuum (oil pump vacuum) to yield pure this compound.[10]

Core Application: Synthesis of Benzoylurea Derivatives

The reaction of DFBI with primary or secondary amines is the most prominent application, leading to the formation of N,N'-disubstituted ureas. This reaction is the cornerstone for the synthesis of an entire class of benzoylurea insecticides.[6][13]

Mechanism of Action: The reaction proceeds via a classic nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the nitrogen to the oxygen, yielding the stable urea linkage. The electron-withdrawing fluorine atoms on the benzoyl ring accelerate this reaction by further polarizing the N=C=O bond.

Caption: Nucleophilic addition mechanism for benzoylurea synthesis.

Role in Agrochemicals

Benzoylureas synthesized from DFBI function as potent insect growth regulators (IGRs). They act by inhibiting the synthesis of chitin, a crucial polymer that forms the insect's exoskeleton.[5] This specific mode of action results in high efficacy against larval stages of insects with low toxicity to mammals and other vertebrates, which do not synthesize chitin.[5][13]

| Insecticide Name | Substituted Amine Precursor | Key Pest Targets | Reference(s) |

| Diflubenzuron | 4-Chloroaniline | Forest, agricultural pests | [8][14] |

| Hexaflumuron | 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline | Termites | [8][14] |

| Flufenoxuron | 4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-fluoroaniline | Mites, insects | [8] |

| Lufenuron | 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | Fleas, agricultural pests | [14] |

Protocol 3.2: General Synthesis of an N-(2,6-Difluorobenzoyl)-N'-(aryl)urea

This protocol provides a generalized, self-validating procedure for the synthesis of benzoylurea derivatives, adapted from methodologies described in the patent literature.[13] The choice of an inert solvent like toluene is critical to prevent reaction of the highly reactive isocyanate with protic solvents. The reaction is typically exothermic and proceeds readily at room temperature.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (e.g., 2-fluoro-4-iodoaniline) (1.05 eq)

-

Anhydrous Toluene

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq, e.g., 2.0 g) in anhydrous toluene (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Amine Addition: To this stirring solution, add the substituted aniline (1.05 eq, e.g., 2.6 g of 2-fluoro-4-iodoaniline) portion-wise at room temperature.[13]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, with a precipitate forming within 30 minutes to 2 hours.[13] Monitor the reaction by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Product Isolation: Once the reaction is complete, collect the precipitated product by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold toluene to remove any unreacted starting materials or soluble impurities.

-

Drying & Characterization: Dry the resulting solid product under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., acetone) if necessary.[13] Characterize the final product by melting point, NMR, IR spectroscopy, and elemental analysis to confirm its identity and purity. For example, the product N-(2,6-difluorobenzoyl)-N'-(2-fluoro-4-iodophenyl)urea exhibits characteristic IR peaks around 3230 cm⁻¹ (N-H stretch) and 1715 cm⁻¹ (C=O stretch).[13]

Other Synthetic Applications

While urea synthesis is dominant, DFBI's reactivity extends to other nucleophiles.

Synthesis of Carbamates (Urethanes)

DFBI reacts with alcohols to form carbamates. This reaction is fundamental to polyurethane chemistry but often requires catalysis or elevated temperatures to proceed efficiently, especially with secondary or tertiary alcohols.[15][16] The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon.[15] This application is particularly relevant in polymer chemistry for creating specialty polymers with enhanced thermal stability and chemical resistance imparted by the fluorinated moiety.[8]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: The compound is harmful by inhalation, in contact with skin, and if swallowed.[17][18] It is irritating to the eyes, respiratory system, and skin.[7] DFBI reacts with water, potentially liberating heat and toxic fumes, and should be handled in a moisture-free environment.[7][18]

-

Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[17] Wear suitable personal protective equipment (PPE), including chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[18] Avoid generating dust or aerosols. Facilities should be equipped with an eyewash station and a safety shower.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, amines, and alcohols.[17][18] For long-term stability, storage in a freezer at or below -20°C is recommended.[1][9]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 60731-73-9 [chemicalbook.com]

- 3. This compound | 60731-73-9 | Benchchem [benchchem.com]

- 4. doxuchem.com [doxuchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound/DFBI [beijingyuji.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | CAS#:60731-73-9 | Chemsrc [chemsrc.com]

- 10. prepchem.com [prepchem.com]

- 11. New approach to the synthesis of this compound and its use in the preparation of N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas | Semantic Scholar [semanticscholar.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. US4564639A - N-(2,6-Difluorobenzoyl-N-'-(2-fluoro-4-halophenyl)urea - Google Patents [patents.google.com]

- 14. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

- 15. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 16. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Versatility of 2,6-Difluorobenzoyl Isocyanate in Medicinal Chemistry: Application Notes and Protocols

Introduction: A Privileged Reagent for Bioactive Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the urea functional group into small molecules has proven to be a highly successful approach for the development of potent and selective therapeutic agents. 2,6-Difluorobenzoyl isocyanate emerges as a pivotal reagent in this context, offering a direct and efficient route to N-(2,6-difluorobenzoyl)urea derivatives. The potent electron-withdrawing nature of the two fluorine atoms significantly enhances the electrophilicity of the isocyanate carbon, rendering it highly reactive towards nucleophiles such as amines. This reactivity, coupled with the unique physicochemical properties imparted by the difluorobenzoyl moiety, makes this reagent a valuable tool for drug discovery and development professionals.